2-Ethoxy-1,3,5-trifluorobenzene
Description
2-Ethoxy-1,3,5-trifluorobenzene is an aromatic ether characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and fluorine atoms at the 1, 3, and 5 positions. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates due to its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution and coupling reactions . It is commercially available through suppliers like CymitQuimica, highlighting its relevance in specialty chemical applications .
Properties
IUPAC Name |
2-ethoxy-1,3,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKBZOFYKVPSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,5-trifluorobenzene typically involves the reaction of 1,3,5-trifluorobenzene with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and yield. The use of automated systems and real-time monitoring can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3,5-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or nitrated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids .
Scientific Research Applications
2-Ethoxy-1,3,5-trifluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3,5-trifluorobenzene involves its interaction with specific molecular targets and pathways. The ethoxy group and trifluorinated benzene ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticide Chemistry
Several compounds with ethoxy and fluorine substituents are documented in pesticide chemistry, though their core structures and functional groups differ significantly:
(a) Ethofumesate (2-Ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate)
- Core Structure : Benzofuran ring system.
- Substituents : Ethoxy group at position 2, sulfonate ester, and dimethyl groups.
- Application : Herbicide targeting grass weeds in crops like sugar beets.
- Key Difference : Unlike 2-ethoxy-1,3,5-trifluorobenzene, ethofumesate’s benzofuran core and sulfonate group confer herbicidal activity through inhibition of lipid biosynthesis .
(b) Triflusulfuron Methyl Ester
- Core Structure : Triazine ring.
- Substituents : Trifluoroethoxy group (-OCH₂CF₃) and sulfonylurea moiety.
- Application : Herbicide for broadleaf weed control.
- Key Difference : The triazine core and sulfonylurea functional group enable acetolactate synthase (ALS) enzyme inhibition, a mechanism absent in this compound .
(c) Lactofen (2-Ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate)
- Core Structure : Benzoate ester.
- Substituents: Ethoxy group, nitro group, and trifluoromethylphenoxy chain.
- Application : Herbicide for soybean and cotton crops.
- Key Difference: The ester linkage and nitro group facilitate protoporphyrinogen oxidase (PPO) inhibition, a mode of action irrelevant to the unfunctionalized benzene ring in this compound .
Heterocyclic Analogues
(a) 2-Ethoxy-2,4,4,6,6-pentafluoro-1,3,5,2,4,6-triazatriphosphorine
- Core Structure : Triazatriphosphorine heterocycle.
- Substituents : Ethoxy and pentafluoro groups.
- Chemical Formula : C₂H₅F₅N₃OP₃.
- Key Difference : The phosphorus- and nitrogen-rich heterocycle imparts distinct reactivity, such as serving as a precursor in flame retardants or catalysts, unlike the purely aromatic this compound .
Functional Group and Electronic Effects
- Ethoxy vs. Methoxy : Ethoxy groups introduce greater steric hindrance and lipophilicity compared to methoxy, altering solubility and reaction kinetics.
- Fluorine Substitution: The trifluoro pattern in this compound enhances electron-withdrawing effects, making it more reactive toward electrophilic aromatic substitution than mono- or di-fluorinated analogues.
Research Findings and Implications
- Reactivity : The electron-deficient aromatic system of this compound facilitates Suzuki-Miyaura couplings, contrasting with pesticide analogues that rely on ester or heterocyclic reactivity .
- Thermal Stability: Fluorine substitution increases thermal stability compared to non-fluorinated ethoxybenzenes, making it suitable for high-temperature reactions.
- Toxicity : Unlike pesticidal analogues, this compound lacks acute toxicity profiles associated with sulfonylureas or PPO inhibitors .
Biological Activity
2-Ethoxy-1,3,5-trifluorobenzene is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈F₃O. Its structure features a trifluorinated benzene ring substituted with an ethoxy group, which influences its reactivity and interaction with biological systems. The presence of electron-withdrawing fluorine atoms enhances the compound's electrophilic character, potentially increasing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The ethoxy group and the trifluorinated benzene ring contribute to its reactivity, allowing it to form stable complexes with various targets. This interaction can modulate biological processes such as enzyme inhibition or receptor activation, suggesting potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of metabolic pathways .
- Antimicrobial Properties : The compound has been explored for its antimicrobial effects against various bacterial strains. Its derivatives have shown selective activity against gram-positive bacteria.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been noted in several studies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,3,5-Trifluorobenzene | Lacks ethoxy group; solely trifluorinated | Limited biological activity |
| 2-Methoxy-1,3,5-trifluorobenzene | Contains methoxy group; similar reactivity | Moderate anticancer properties |
| 2-Ethoxy-1,4-difluorobenzene | Differently substituted; affects reactivity | Varies in antimicrobial activity |
The presence of the ethoxy group in this compound enhances its potential for forming stable interactions with biomolecules compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Anticancer Studies : In vitro tests demonstrated that this compound could induce apoptosis in cancer cell lines such as M-HeLa and MCF-7 by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .
- Antimicrobial Testing : Derivatives of the compound were tested against various bacterial strains. Notably, certain derivatives exhibited comparable efficacy to standard antibiotics against gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.
- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities revealed that the compound could inhibit key metabolic enzymes related to cancer metabolism and microbial growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
